molecular formula C11H16N2O3S B5300433 4-[(butylsulfonyl)amino]benzamide

4-[(butylsulfonyl)amino]benzamide

Cat. No. B5300433
M. Wt: 256.32 g/mol
InChI Key: FIBQNFNMPDONMX-UHFFFAOYSA-N
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Description

“4-[(butylsulfonyl)amino]benzamide” is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid. In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the design and synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold .


Molecular Structure Analysis

The molecular structure of benzamide, which “this compound” is derived from, has a molecular weight of 136.1512 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of a green reusable and highly efficient catalyst (diatomite earth@IL/ZrCl4) under ultrasound irradiation .


Physical And Chemical Properties Analysis

Benzamide, from which “this compound” is derived, is an off-white solid with a density of 1.341 g/cm3. It has a melting point of 127 to 130 °C and a boiling point of 288 °C. It is slightly soluble in water and soluble in many organic solvents .

Mechanism of Action

Target of Action

The primary target of 4-[(butylsulfonyl)amino]benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are involved in a variety of biological processes, including respiration, pH homeostasis, and electrolyte secretion.

Mode of Action

It is likely that the compound interacts with its target, carbonic anhydrase 2, leading to changes in the enzyme’s activity . This interaction could potentially alter the rate of conversion of carbon dioxide to bicarbonate and protons, impacting various biological processes.

Biochemical Pathways

Given its target, it is plausible that the compound could influence pathways related torespiration, pH homeostasis, and electrolyte secretion .

Result of Action

Given its potential interaction with Carbonic Anhydrase 2, it could potentially influence processes such as respiration and pH homeostasis .

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(butylsulfonyl)amino]benzamide in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a useful tool for researchers looking to investigate the biological effects of the compound. However, one limitation is that the compound can be difficult to synthesize and purify, which may limit its availability for use in experiments.

Future Directions

There are several potential future directions for research on 4-[(butylsulfonyl)amino]benzamide. One area of interest is the compound's potential use in cancer treatment. Further studies are needed to investigate its efficacy in vivo and to determine the optimal dosage and administration route. Another area of research is the compound's potential use in the treatment of inflammatory diseases such as arthritis. Studies are needed to investigate its mechanism of action and efficacy in animal models of these diseases. Finally, further studies are needed to investigate the compound's potential use in other areas of research, such as neuroscience and infectious diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in a range of scientific research applications. Its anti-cancer and anti-inflammatory properties make it a useful tool for researchers investigating these areas. While there are some limitations to its use in lab experiments, further research is needed to fully understand the compound's potential and to investigate new areas of research.

Synthesis Methods

The synthesis of 4-[(butylsulfonyl)amino]benzamide involves the reaction of 4-aminobenzenesulfonamide with butyl isocyanate. The resulting compound is then purified using various techniques, such as recrystallization and column chromatography. The purity of the final product is typically confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

4-[(Butylsulfonyl)amino]benzamide has been studied for its potential use in a variety of scientific research applications. One area of research where it has shown promise is in the field of cancer treatment. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

Safety and Hazards

Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and suspected of causing genetic defects .

properties

IUPAC Name

4-(butylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-2-3-8-17(15,16)13-10-6-4-9(5-7-10)11(12)14/h4-7,13H,2-3,8H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBQNFNMPDONMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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